molecular formula C17H16N4O2S B2583451 2-(5-amino-6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(thiophen-2-ylmethyl)acetamide CAS No. 1203253-23-9

2-(5-amino-6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(thiophen-2-ylmethyl)acetamide

Cat. No.: B2583451
CAS No.: 1203253-23-9
M. Wt: 340.4
InChI Key: LEQHHURAGMWSTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-amino-6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(thiophen-2-ylmethyl)acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a pyridazinone core, which is known for its biological activity, and a thiophene moiety, which can enhance its electronic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-amino-6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(thiophen-2-ylmethyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyridazinone Core: This can be achieved by the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

    Introduction of the Phenyl Group: This step often involves the use of phenylhydrazine or phenyl-substituted reagents to introduce the phenyl group onto the pyridazinone ring.

    Attachment of the Thiophene Moiety: The thiophene group can be introduced via a nucleophilic substitution reaction using thiophene derivatives and appropriate leaving groups.

    Final Assembly: The final step involves the coupling of the pyridazinone-thiophene intermediate with acetamide derivatives under suitable conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(5-amino-6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(thiophen-2-ylmethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones, especially at the thiophene moiety.

    Reduction: Reduction reactions can target the pyridazinone core, potentially converting it to a dihydropyridazine derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydropyridazine derivatives.

    Substitution: Various substituted pyridazinone derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: The compound’s pyridazinone core is known for its biological activity, making it a candidate for drug development, particularly as anti-inflammatory, anticancer, or antimicrobial agents.

    Pharmaceuticals: It can be used as a lead compound for the development of new therapeutic agents.

    Materials Science: The electronic properties of the thiophene moiety make it suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 2-(5-amino-6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(thiophen-2-ylmethyl)acetamide depends on its specific application:

    Biological Activity: The compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it could inhibit specific enzymes involved in inflammatory pathways or bind to DNA to exert anticancer effects.

    Electronic Properties: In materials science, the thiophene moiety can facilitate charge transport, making the compound useful in electronic applications.

Comparison with Similar Compounds

Similar Compounds

    2-(5-amino-6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide: Lacks the thiophene moiety, which may reduce its electronic properties.

    N-(thiophen-2-ylmethyl)acetamide: Lacks the pyridazinone core, which may reduce its biological activity.

Uniqueness

2-(5-amino-6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(thiophen-2-ylmethyl)acetamide is unique due to the combination of the biologically active pyridazinone core and the electronically active thiophene moiety

Properties

IUPAC Name

2-(5-amino-6-oxo-3-phenylpyridazin-1-yl)-N-(thiophen-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2S/c18-14-9-15(12-5-2-1-3-6-12)20-21(17(14)23)11-16(22)19-10-13-7-4-8-24-13/h1-9H,10-11,18H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEQHHURAGMWSTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=O)C(=C2)N)CC(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.